molecular formula C22H26N6O2S B2779489 N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021115-75-2

N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B2779489
CAS RN: 1021115-75-2
M. Wt: 438.55
InChI Key: CMJJJMAYKFBGGL-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is part of a broader class of compounds involved in the synthesis of bioactive derivatives. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been reported. These compounds were synthesized through a series of reactions starting with 3-amino-6-chloro pyridazine and were characterized for their antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Electrophilic Amination and Derivative Synthesis

Electrophilic amination techniques have been developed for the synthesis of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This method shows the versatility of incorporating nitrogen atoms into complex molecules, offering a pathway to synthesize various derivatives, including those related to the pyridazin-3-amine class (Hannachi, Vidal, Mulatier, & Collet, 2004).

Photocatalytic Degradation Studies

Research on photocatalytic degradation of organic compounds containing nitrogen atoms, such as amines, under UV-illuminated TiO2 films, indicates the potential environmental applications of related compounds. This work highlights the formation of ammonium and nitrate ions during the degradation process, demonstrating the compound's involvement in environmental remediation technologies (Low, McEvoy, & Matthews, 1991).

Supramolecular Chemistry Applications

The formation of supramolecular complexes involving sulfadiazine and pyridines demonstrates the potential of N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine derivatives in crystal engineering. These complexes exhibit reconfigurable exteriors and variable tautomeric states, indicating their utility in designing flexible molecular assemblies (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Anticancer Activity

Derivatives of piperazine, such as piperazine-2,6-dione and its derivates, have been synthesized and evaluated for anticancer activity. This research underscores the relevance of N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine in medicinal chemistry, particularly in developing potential anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

IUPAC Name

N-pyridin-4-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-16-14-18(3)20(15-17(16)2)31(29,30)28-12-10-27(11-13-28)22-5-4-21(25-26-22)24-19-6-8-23-9-7-19/h4-9,14-15H,10-13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJJJMAYKFBGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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